molecular formula C31H50N10O12 B14247951 L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline CAS No. 402562-46-3

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline

Cat. No.: B14247951
CAS No.: 402562-46-3
M. Wt: 754.8 g/mol
InChI Key: SFTWTCJQMSFVQS-FQJIPJFPSA-N
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Description

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is a peptide compound composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microbial systems such as E. coli. The process requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and serine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its multiple serine residues may contribute to unique interactions with biological molecules and pathways.

Properties

CAS No.

402562-46-3

Molecular Formula

C31H50N10O12

Molecular Weight

754.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H50N10O12/c1-15(2)8-19(30(51)41-7-3-4-23(41)31(52)53)37-27(48)20(11-42)39-29(50)22(13-44)40-28(49)21(12-43)38-26(47)18(5-6-24(33)45)36-25(46)17(32)9-16-10-34-14-35-16/h10,14-15,17-23,42-44H,3-9,11-13,32H2,1-2H3,(H2,33,45)(H,34,35)(H,36,46)(H,37,48)(H,38,47)(H,39,50)(H,40,49)(H,52,53)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

SFTWTCJQMSFVQS-FQJIPJFPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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